molecular formula C9H5BrFNO B1528382 6-Bromo-8-fluoroquinolin-2(1H)-one CAS No. 1215767-80-8

6-Bromo-8-fluoroquinolin-2(1H)-one

Cat. No. B1528382
CAS RN: 1215767-80-8
M. Wt: 242.04 g/mol
InChI Key: XXUWPCHGTDYTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-fluoroquinolin-2-amine is a chemical compound with the CAS number 1339082-85-7 . It is used in various chemical reactions as a building block .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-8-fluoroquinolin-2-amine such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .

Scientific Research Applications

Chemical Synthesis and Functionalization

  • 6-Bromo-8-fluoroquinolin-2(1H)-one and related compounds can be transformed into various functionalized derivatives. For instance, mono- and disubstituted 2-bromo-3-fluoroquinolines can be converted into carboxylic acids by halogen/metal permutation and carboxylation processes (Ondi, Volle, & Schlosser, 2005). Additionally, these compounds serve as versatile building blocks for synthesizing various heterocyclic systems with potential biological activities (Abdel‐Wadood et al., 2014).

Biological Activities

  • Quinoline derivatives, including those derived from this compound, demonstrate significant antimicrobial and antifungal activities. These compounds have shown broad antibacterial activity against both gram-positive and gram-negative bacteria, with some derivatives also exhibiting remarkable antifungal activity (Abdel‐Wadood et al., 2014).

Photoprotective Applications

  • Derivatives of this compound, such as 8-Bromo-7-hydroxyquinoline, have been explored as photoremovable protecting groups. These compounds are efficiently photolyzed and have potential applications in studying cell physiology with light, especially in two-photon excitation (2PE) scenarios (Zhu et al., 2006).

Pharmaceutical Intermediate Synthesis

  • This compound serves as a key intermediate in drug discovery and synthesis. Improvements in synthetic routes of compounds derived from it, such as telescoping processes, have enhanced efficiency and yield, contributing to quicker supply for medicinal research (Nishimura & Saitoh, 2016).

Safety and Hazards

The safety and hazard information of 6-Bromo-8-fluoroquinolin-2-amine can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

6-bromo-8-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUWPCHGTDYTBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-fluoroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-fluoroquinolin-2(1H)-one
Reactant of Route 3
6-Bromo-8-fluoroquinolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
6-Bromo-8-fluoroquinolin-2(1H)-one
Reactant of Route 5
6-Bromo-8-fluoroquinolin-2(1H)-one
Reactant of Route 6
6-Bromo-8-fluoroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.